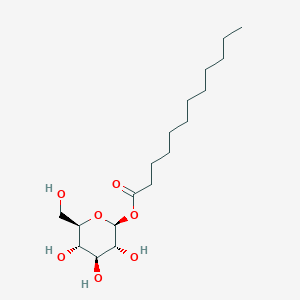
1-Oxododecyl b-D-glucopyranoside
Vue d'ensemble
Description
1-Oxododecyl b-D-glucopyranoside is a non-ionic surfactant that has gained significant attention in the scientific community due to its unique properties. This compound is a glucose derivative that is used in various applications, including biochemical research, drug delivery, and cosmetics.
Mécanisme D'action
The mechanism of action of 1-Oxododecyl b-D-glucopyranoside involves the formation of micelles in aqueous solutions. The hydrophobic tails of the surfactant molecules form the core of the micelle, while the hydrophilic heads form the outer layer. This structure allows 1-Oxododecyl b-D-glucopyranoside to solubilize hydrophobic molecules and stabilize them in solution. The size and stability of the micelles depend on the concentration of the surfactant and the nature of the solute.
Biochemical and Physiological Effects:
1-Oxododecyl b-D-glucopyranoside has been shown to have minimal effects on the biochemical and physiological properties of proteins. It does not denature or alter the structure of membrane proteins, making it an ideal detergent for protein purification. However, high concentrations of 1-Oxododecyl b-D-glucopyranoside can disrupt the lipid bilayer of cell membranes and cause cell lysis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Oxododecyl b-D-glucopyranoside in lab experiments include its ability to solubilize membrane proteins without denaturing them and its ability to form stable micelles for drug delivery. However, the limitations of using 1-Oxododecyl b-D-glucopyranoside include its potential to disrupt cell membranes at high concentrations and its high cost compared to other detergents.
Orientations Futures
For 1-Oxododecyl b-D-glucopyranoside include the development of more efficient synthesis methods, the optimization of its use in drug delivery systems, and the exploration of its potential applications in other fields such as cosmetics and food science. Additionally, further research is needed to understand the mechanism of action of 1-Oxododecyl b-D-glucopyranoside and its effects on cellular membranes.
Méthodes De Synthèse
1-Oxododecyl b-D-glucopyranoside can be synthesized through a two-step process. The first step involves the reaction of glucose with lauric acid to form lauryl glucose. The second step involves the oxidation of lauryl glucose with sodium periodate to form 1-Oxododecyl b-D-glucopyranoside. This synthesis method has been optimized to produce high yields of pure 1-Oxododecyl b-D-glucopyranoside.
Applications De Recherche Scientifique
1-Oxododecyl b-D-glucopyranoside has been widely used in scientific research due to its unique properties. It is a non-ionic surfactant that can solubilize membrane proteins without denaturing them. This property makes it an ideal detergent for the purification and isolation of membrane proteins. 1-Oxododecyl b-D-glucopyranoside has also been used in drug delivery systems due to its ability to form stable micelles. These micelles can encapsulate hydrophobic drugs and improve their solubility and bioavailability.
Propriétés
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O7/c1-2-3-4-5-6-7-8-9-10-11-14(20)25-18-17(23)16(22)15(21)13(12-19)24-18/h13,15-19,21-23H,2-12H2,1H3/t13-,15-,16+,17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABWUWJGNVZVPU-LHKMKVQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369136 | |
| Record name | 1-O-Dodecanoyl-beta-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxododecyl b-D-glucopyranoside | |
CAS RN |
64395-92-2 | |
| Record name | β-D-Glucopyranose, 1-dodecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64395-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-O-Dodecanoyl-beta-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepin-2-YL)-phenol](/img/structure/B1608028.png)




![Ethyl 2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetate](/img/structure/B1608038.png)




